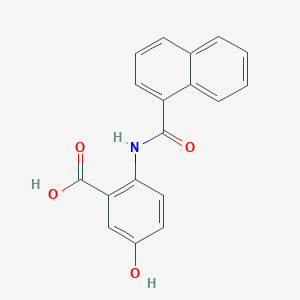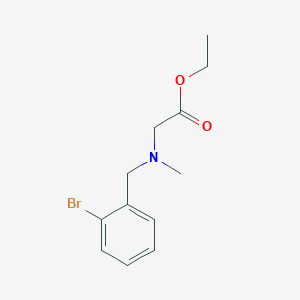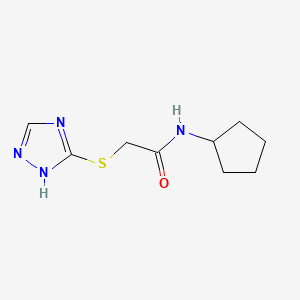
5-hydroxy-2-(1-naphthoylamino)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-hydroxy-2-(1-naphthoylamino)benzoic acid, commonly known as HN2, is a synthetic compound that has been widely studied for its potential in various scientific applications. This compound belongs to the class of naphthalene derivatives and has been found to exhibit interesting biochemical and physiological effects. In
Wissenschaftliche Forschungsanwendungen
HN2 has been extensively studied for its potential in cancer treatment. It has been found to exhibit cytotoxicity against various cancer cell lines, including breast cancer, lung cancer, and leukemia. HN2 has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells. Additionally, HN2 has been found to inhibit the growth of tumor cells by disrupting the microtubule network, which is essential for cell division.
Wirkmechanismus
The mechanism of action of HN2 involves its ability to disrupt the microtubule network, which is essential for cell division. HN2 binds to the colchicine-binding site on tubulin, a protein that makes up the microtubules, and inhibits its polymerization. This results in the disassembly of the microtubule network, which prevents the formation of the mitotic spindle and ultimately leads to cell death.
Biochemical and Physiological Effects
Apart from its anticancer properties, HN2 has been found to exhibit other interesting biochemical and physiological effects. It has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and transcription. HN2 has also been found to inhibit the production of reactive oxygen species, which are known to cause oxidative damage to cells. Additionally, HN2 has been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using HN2 in lab experiments is its ability to selectively target cancer cells. This makes it a promising candidate for cancer treatment. Additionally, HN2 has been found to exhibit low toxicity towards normal cells, which reduces the risk of side effects. However, one of the limitations of using HN2 in lab experiments is its low solubility in water, which can affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for the research on HN2. One of the areas of interest is the development of HN2-based prodrugs, which can improve its solubility and bioavailability. Another area of interest is the exploration of the synergistic effects of HN2 with other anticancer agents, which can enhance its anticancer properties. Additionally, the development of HN2 analogs with improved efficacy and selectivity towards cancer cells is another area of interest for future research.
Conclusion
In conclusion, HN2 is a synthetic compound that exhibits interesting biochemical and physiological effects. It has been extensively studied for its potential in cancer treatment and has been found to exhibit cytotoxicity against various cancer cell lines. The mechanism of action of HN2 involves its ability to disrupt the microtubule network, which is essential for cell division. HN2 has several advantages and limitations for lab experiments, and there are several future directions for research on this compound.
Synthesemethoden
HN2 can be synthesized through a multi-step process that involves the reaction of 1-naphthylamine with 5-hydroxy-2-nitrobenzoic acid, followed by reduction of the nitro group to an amino group. The resulting compound is then acylated with an acid anhydride to yield HN2. The purity and yield of the final product can be improved through various purification techniques such as recrystallization and column chromatography.
Eigenschaften
IUPAC Name |
5-hydroxy-2-(naphthalene-1-carbonylamino)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13NO4/c20-12-8-9-16(15(10-12)18(22)23)19-17(21)14-7-3-5-11-4-1-2-6-13(11)14/h1-10,20H,(H,19,21)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHRXTORCSWOEDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)NC3=C(C=C(C=C3)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>46.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID26667220 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
5-Hydroxy-2-[(naphthalen-1-ylcarbonyl)amino]benzoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2-chloro-6-fluorobenzyl)thio]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B5855636.png)
![N-{[(4,6-dimethyl-2-pyrimidinyl)amino][(4-methoxyphenyl)amino]methylene}benzenesulfonamide](/img/structure/B5855645.png)

![N-isopropyl-4-[3-oxo-3-(1-pyrrolidinyl)propyl]benzenesulfonamide](/img/structure/B5855650.png)

![N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-4-isopropylbenzamide](/img/structure/B5855664.png)


![N-{4-[acetyl(methyl)amino]phenyl}-3-methyl-4-nitrobenzamide](/img/structure/B5855688.png)

![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-methylbutanamide](/img/structure/B5855697.png)
![methyl [4-(1-pyrrolidinylsulfonyl)phenoxy]acetate](/img/structure/B5855701.png)

